8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0996701
InChI:
InChI=1S/C21H19BrN2OS/c1-11(2)15-7-5-14(6-8-15)10-17-20(25)24-16-9-12(3)13(4)18(22)19(16)23-21(24)26-17/h5-11H,1-4H3/b17-10+
SMILES:
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3
Molecular Formula:
C21H19BrN2OS
Molecular Weight:
427.4 g/mol
8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
CAS No.:
Cat. No.: VC0996701
Molecular Formula: C21H19BrN2OS
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19BrN2OS |
|---|---|
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | (2E)-5-bromo-6,7-dimethyl-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C21H19BrN2OS/c1-11(2)15-7-5-14(6-8-15)10-17-20(25)24-16-9-12(3)13(4)18(22)19(16)23-21(24)26-17/h5-11H,1-4H3/b17-10+ |
| Standard InChI Key | GXQVDDZDTOFAQZ-LICLKQGHSA-N |
| Isomeric SMILES | CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S3 |
| SMILES | CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3 |
| Canonical SMILES | CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator